4-benzyl-2-methylmorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-benzyl-2-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFISATRAYKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Reaction
- Starting Materials: Benzylamine and 2-methylmorpholine are the primary starting compounds.
- Initial Reaction: These reactants undergo a condensation or substitution reaction under controlled conditions, typically in an appropriate solvent system, to form an intermediate morpholine derivative.
Formation of Intermediate and Hydrochloride Salt
- The intermediate compound formed is then treated with hydrochloric acid to yield the hydrochloride salt of 4-benzyl-2-methylmorpholine-2-carboxylic acid.
- This salt form facilitates purification and enhances compound stability for further applications.
Purification and Characterization
- Purification methods include crystallization, extraction, and chromatographic techniques.
- Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and confirm product purity.
Summary Table of Preparation Method
| Step | Description | Key Parameters | Notes |
|---|---|---|---|
| 1 | Selection of starting materials (benzylamine, 2-methylmorpholine) | Purity > 98%, commercial availability | Critical for high-quality synthesis |
| 2 | Condensation/substitution reaction to form intermediate | Solvent: polar aprotic or protic; Temperature: RT to reflux; Catalyst: variable | Reaction monitored by NMR/HPLC |
| 3 | Treatment with hydrochloric acid to form hydrochloride salt | Acid concentration controlled; Temperature: ambient | Enhances stability and purification |
| 4 | Purification | Crystallization, extraction, chromatography | Ensures high purity for research or industrial use |
| 5 | Characterization | NMR, HPLC, Mass Spectrometry | Confirms structure and purity |
Related Synthetic Approaches in Literature
While direct detailed synthetic protocols for this compound are limited, analogous morpholine derivatives and carboxylic acid functionalizations provide insights:
- Multi-step synthesis involving organometallic catalysis for related aromatic carboxylic acids has been reported, highlighting the importance of palladium or nickel catalysts in cross-coupling reactions for functional group introduction.
- Reaction schemes often include phase separation, extraction, and solvent evaporation steps to isolate intermediates and final products with high purity.
- Crystallization from solvents like methanol, ethanol, or hexane is a common purification step for morpholine-based carboxylic acids.
Chemical Reactions Analysis
4-benzyl-2-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds through the addition of water, leading to the formation of carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
4-Benzyl-2-methylmorpholine-2-carboxylic acid is primarily utilized as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic pathways.
Common Reactions:
- Oxidation: Can be oxidized to yield benzyl ketone derivatives.
- Reduction: Reduction can convert the carboxylic acid group into an alcohol.
- Substitution: Nucleophilic substitution can lead to diverse derivatives.
Biology
In biological research, this compound is being investigated for its potential as a ligand in enzyme studies . Its structural features allow it to interact with various biological targets, making it a candidate for studying enzyme mechanisms and receptor interactions.
Case Study:
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as an inhibitor or modulator of enzymatic activity.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Research indicates that it may exhibit antidepressant effects similar to those of ketamine, targeting NMDA and AMPA receptors.
Therapeutic Potential:
- Investigated for treating neurological disorders.
- Explored for its role in enhancing synaptic plasticity.
Industry
In industrial applications, this compound is utilized for producing specialty chemicals and materials. Its role as a catalyst in various chemical processes is notable, contributing to the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of 4-benzyl-2-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
Key Observations :
- Substituent Effects: The introduction of a methyl group at position 2 (as in the target compound) likely enhances steric hindrance compared to non-methylated analogs like 4-benzylmorpholine-2-carboxylic acid hydrochloride. This may influence solubility, crystallinity, or biological activity .
- Halogenation : The 4-fluoro derivative (CAS 1361116-81-5) demonstrates how halogenation at the benzyl ring could modulate electronic properties and bioavailability .
- Ester vs.
Physicochemical and Commercial Data
- Purity and Availability : The hydrochloride salt of 4-benzylmorpholine-2-carboxylic acid is available at ≥90% purity (¥14,300/g), while ester derivatives are sold at 95% purity .
- Thermal Stability : The hydrochloride salt’s high melting point (244–245°C) indicates robust thermal stability, a trait critical for pharmaceutical formulation .
Biological Activity
4-Benzyl-2-methylmorpholine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a carboxylic acid functional group, and both benzyl and methyl substituents. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property opens avenues for research into its use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating signaling pathways crucial for cellular responses.
Study on Antimicrobial Resistance
A recent study explored the efficacy of this compound against antibiotic-resistant strains of bacteria. The findings demonstrated that the compound retains activity against strains resistant to common antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Evaluation of Anti-inflammatory Effects
In vitro studies conducted on human cell lines revealed that treatment with this compound resulted in a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation . This suggests that the compound could be beneficial in managing chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Benzylmorpholine | C_{12}H_{15}NO | Lacks carboxylic acid; lower antimicrobial activity |
| 2-Methylmorpholine | C_{5}H_{11}NO | Simpler structure; limited biological applications |
| Morpholine-2-carboxylic acid | C_{6}H_{11}NO_{2} | Lacks benzyl group; distinct pharmacological profile |
The presence of both the benzyl and methyl groups in this compound enhances its lipophilicity and binding affinity compared to these similar compounds, contributing to its superior biological activity .
Q & A
Basic Research Question
- Prodrug Design : Introduce ester or amide prodrugs at the carboxylic acid group to enhance lipophilicity, which can hydrolyze in vivo .
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain compound stability while improving solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to increase bioavailability .
How should researchers interpret conflicting bioactivity data across in vitro and in vivo models?
Advanced Research Question
Contradictions may arise from metabolic instability, protein binding, or off-target effects.
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or liver microsomes .
- Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis; high binding (>90%) can reduce efficacy .
- Target Engagement Studies : Validate receptor binding (e.g., SPR or ITC) to confirm direct vs. indirect mechanisms .
What are the safety considerations for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (classified as Acute Toxicity Category 4) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Which spectroscopic techniques are most reliable for characterizing substituent effects on the morpholine ring?
Basic Research Question
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) to confirm functional groups .
- ¹³C NMR : Assign quaternary carbons (e.g., morpholine ring carbons at ~40–70 ppm) and benzyl aromatic signals (~125–140 ppm) .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze electron environments of nitrogen and oxygen atoms to detect electronic effects from substituents .
How can computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., enzymes or receptors) to optimize binding affinity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide derivatization for improved solubility or stability .
What are the ethical and methodological standards for using this compound in preclinical studies?
Advanced Research Question
- Animal Welfare : Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization and blinded endpoint analysis .
- Dose Rationale : Base initial doses on allometric scaling from in vitro IC₅₀ values and MTD studies in rodents .
- Data Transparency : Publish negative results and raw spectral data in repositories like ChemRxiv or Zenodo to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
